molecular formula C17H12N2O10S2 B14601524 2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid CAS No. 61102-73-6

2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14601524
CAS No.: 61102-73-6
M. Wt: 468.4 g/mol
InChI Key: IGCDEVMOUBFKSC-UHFFFAOYSA-N
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Description

2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinyl group linked to a benzoic acid moiety, with additional functional groups that contribute to its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene with hydrazine, followed by the introduction of the benzoic acid group under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction and conditions. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted benzoic acid compounds.

Scientific Research Applications

2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid: Known for its unique structure and reactivity.

    8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene derivatives: Similar in structure but with different functional groups.

    Hydrazinyl benzoic acids: Compounds with similar core structures but varying substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61102-73-6

Molecular Formula

C17H12N2O10S2

Molecular Weight

468.4 g/mol

IUPAC Name

2-[(1,8-dihydroxy-4,6-disulfonaphthalen-2-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H12N2O10S2/c20-13-6-8(30(24,25)26)5-10-14(31(27,28)29)7-12(16(21)15(10)13)19-18-11-4-2-1-3-9(11)17(22)23/h1-7,20-21H,(H,22,23)(H,24,25,26)(H,27,28,29)

InChI Key

IGCDEVMOUBFKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC(=C3C=C(C=C(C3=C2O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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